molecular formula C9H8O5 B6261484 3-hydroxy-4-(methoxycarbonyl)benzoic acid CAS No. 808123-00-4

3-hydroxy-4-(methoxycarbonyl)benzoic acid

Cat. No.: B6261484
CAS No.: 808123-00-4
M. Wt: 196.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-4-(methoxycarbonyl)benzoic acid, also known as isovanillic acid, is a derivative of benzoic acid. It is characterized by the presence of a hydroxyl group at the third position and a methoxycarbonyl group at the fourth position on the benzene ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-hydroxy-4-(methoxycarbonyl)benzoic acid can be synthesized through several methods. One common method involves the hydroxylation of toluene followed by methoxylation to yield the desired product . Another method involves the reaction of 3,4-dihydroxybenzoic acid with iodomethane and potassium hydroxide in a sealed tube, followed by saponification to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as hydroxylation, methoxylation, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted benzoic acid derivatives .

Scientific Research Applications

3-hydroxy-4-(methoxycarbonyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(methoxycarbonyl)benzoic acid involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-4-(methoxycarbonyl)benzoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of hydroxyl and methoxycarbonyl groups allows for diverse chemical modifications and applications in various fields .

Properties

CAS No.

808123-00-4

Molecular Formula

C9H8O5

Molecular Weight

196.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.